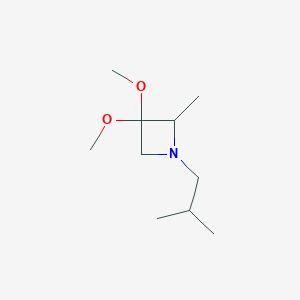
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone is an organic compound with a complex structure that includes amino, chloro, and fluoro substituents on a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group.
Halogenation: The nitro-substituted phenyl ring is then subjected to halogenation to introduce chloro and fluoro substituents.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: Finally, the amino-substituted phenyl ring undergoes acylation with ethanoyl chloride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone can be compared with other similar compounds such as:
1-(4-Amino-3-chloro-5-fluoro-phenyl)-acetic acid: This compound has a similar structure but with an acetic acid group instead of an ethanone group. It may exhibit different chemical reactivity and biological activity.
1-(4-Amino-3-chloro-5-fluoro-phenyl)-methanol: This compound has a methanol group instead of an ethanone group, leading to different physical and chemical properties.
Propriétés
Numéro CAS |
56339-99-2 |
|---|---|
Formule moléculaire |
C8H7ClFNO |
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
1-(4-amino-3-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 |
Clé InChI |
KVTOOEQSGVGZEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




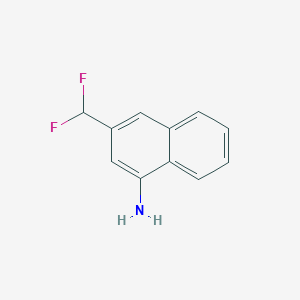

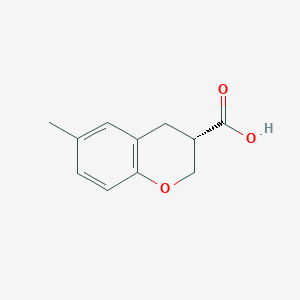
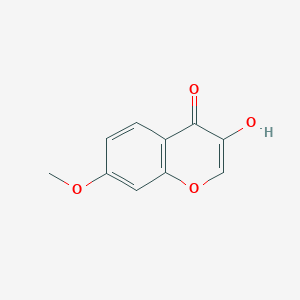
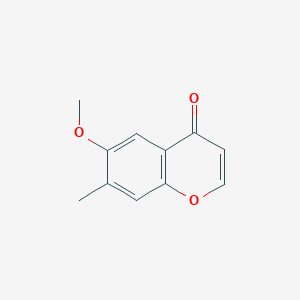
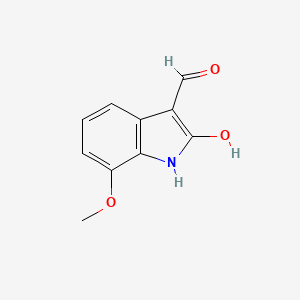




![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)
